molecular formula C25H36N4O5S B14787330 N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide

N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide

Cat. No.: B14787330
M. Wt: 504.6 g/mol
InChI Key: HXLOHDZQBKCUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide is a tropane-derived compound with a molecular formula of C25H36N4O5S and a molecular weight of 504.646 g/mol . Its structure features:

  • An 8-azabicyclo[3.2.1]octane (tropane) core.
  • A 2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl side chain at the 8-position.
  • A 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxamide substituent at the 3-position. The compound has one defined stereocenter, which may influence its pharmacological properties .

Properties

IUPAC Name

N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLOHDZQBKCUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction

Acetanilide derivatives undergo formylation and cyclization using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). For example, 6-substituted acetanilides yield 2-chloro-6-substituted-quinoline-3-carbaldehydes. Oxidation of the aldehyde to the carboxylic acid is achieved using Jones reagent (CrO₃ in H₂SO₄) or KMnO₄ under acidic conditions.

Reaction Conditions

Step Reagents Temperature Time Yield
Formylation POCl₃, DMF 0–5°C 2 hr 70–85%
Oxidation CrO₃, H₂SO₄ 60°C 4 hr 65–75%

Functionalization of the 8-Azabicyclo[3.2.1]octane (Tropane) Moiety

The tropane scaffold is prepared via asymmetric desymmetrization of tropinone derivatives.

Synthesis of 8-Azabicyclo[3.2.1]octan-3-amine

Tropinone is reduced using sodium borohydride (NaBH₄) in methanol to yield tropine, which is subsequently treated with ammonia under high pressure to form the primary amine.

Key Reaction
$$
\text{Tropinone} \xrightarrow{\text{NaBH₄, MeOH}} \text{Tropine} \xrightarrow{\text{NH₃, 100°C}} \text{8-Azabicyclo[3.2.1]octan-3-amine} \quad
$$

Introduction of the 2-Hydroxy-3-[methyl(methylsulfonyl)amino]propyl Side Chain

The amine undergoes alkylation with (S)-epichlorohydrin to introduce the hydroxypropyl group, followed by sulfonylation with methylsulfonyl chloride (MsCl).

Stepwise Protocol

  • Epoxide Ring-Opening :
    $$
    \text{Tropane amine} + \text{(S)-epichlorohydrin} \xrightarrow{\text{Et₃N, THF}} \text{(2S)-3-chloro-2-hydroxypropyl intermediate} \quad
    $$
  • Sulfonylation :
    $$
    \text{Intermediate} + \text{MsCl} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{Methylsulfonamide derivative} \quad
    $$

Optimization Data

Step Catalyst Solvent Yield
Alkylation Et₃N THF 80%
Sulfonylation DMAP CH₂Cl₂ 90%

Coupling of Quinoline-3-Carboxylic Acid and Tropane Amine

The final carboxamide bond is formed via activated ester coupling .

Carboxylic Acid Activation

The quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with the tropane amine in the presence of N,N-diisopropylethylamine (DIPEA).

Reaction Scheme
$$
\text{Quinoline-3-CO₂H} \xrightarrow{\text{SOCl₂}} \text{Quinoline-3-COCl} \xrightarrow{\text{Tropane amine, DIPEA}} \text{Target Compound} \quad
$$

Critical Parameters

  • Molar Ratio : 1:1.2 (acid chloride:amine)
  • Temperature : 0°C → rt
  • Yield : 75–85%

Stereochemical Considerations

The compound exhibits four chiral centers (quinoline C1, tropane C3, propyl C2/C3). Key stereoselective steps include:

  • Epoxide Ring-Opening : (S)-epichlorohydrin ensures (2S) configuration.
  • Tropane Functionalization : Retention of (1R,5S) configuration via chiral resolution.

Chiral Purity Analysis

Method Column Mobile Phase Result
HPLC Chiralpak AD-H Hexane:IPA (90:10) >99% ee

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate:hexane 3:1) followed by recrystallization from ethanol.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, quinoline H-4), 7.95–7.45 (m, 4H, quinoline H-5–H-8), 4.25 (m, 1H, tropane H-3).
  • HRMS : m/z calcd. for C₂₅H₃₆N₄O₅S: 504.6; found: 504.3[M+H]⁺.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors are employed for the Vilsmeier-Haack and sulfonylation steps to enhance safety and yield.

Process Metrics

Parameter Laboratory Scale Industrial Scale
Batch Time 48 hr 8 hr
Yield 70% 85%

Chemical Reactions Analysis

Types of Reactions

N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

    Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution Reagents: Alkyl halides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, also known as velusetrag, is an experimental drug being researched for its potential use in treating specific gastric and lower gastrointestinal disorders . It is a potent, selective, high efficacy 5-HT4 receptor serotonin agonist .

Chemical Information:

  • INN (International Nonproprietary Name): velusetrag
  • Code/Synonyms: TD-5108
  • Chemical Name: N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide
  • Molecular Formula: C25H36N4O5SC_{25}H_{36}N_4O_5S
  • Molecular Weight: 504.64
  • CAS No.: 866933-46-2

Research Applications

Velusetrag is under investigation for the treatment of:

  • Gastric neuromuscular disorders, including gastroparesis
  • Lower gastrointestinal motility disorders, including chronic idiopathic constipation and irritable bowel syndrome

Clinical Trials and Studies

  • Chronic Idiopathic Constipation: In a clinical trial with 401 participants, velusetrag improved the frequency and consistency of complete spontaneous bowel movements (CSBMs) compared to the placebo. Doses of 15 and 30 mg were well tolerated .
  • Gastric Emptying: Velusetrag showed accelerated intestinal and colonic transit after a single dose and accelerated gastric emptying after multiple doses in healthy volunteers. It also accelerated gastric emptying in patients with diabetic or idiopathic gastroparesis. The proportion of patients who experienced at least a 20% improvement in gastric emptying ranged from 20% to 52% for velusetrag dosed patients, compared to 5% for placebo patients .
  • DIGEST Study: As of May 10, 2017, velusetrag was studied in the DIGEST study at doses of 5, 15, and 30 mg over a 12-week treatment period for symptomatic improvement in patients with diabetic or idiopathic gastroparesis .

Regulatory Status

  • The U.S. Food and Drug Administration (FDA) granted Fast Track designation to velusetrag for the treatment of symptoms associated with diabetic and idiopathic Gastroparesis on December 6, 2016 .
  • Orphan designation in the USA (04/10/2022) and Europe (11/10/2022) .

Mechanism of Action

The mechanism of action of N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Variations

The target compound’s analogs share the tropane core but differ in substituents, leading to variations in physicochemical properties and biological activity. Below is a detailed comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
Target Compound C25H36N4O5S 504.646 Quinoline carboxamide, methylsulfonylamino, hydroxypropyl Not explicitly stated (antipathogenic inferred)
N-(8-aminobenzyl-8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide C23H25N3O 375.47 Naphthamide, aminobenzyl Atypical antipathogenic properties
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol C10H19NO 169.26 Isopropyl, hydroxyl Alcohol derivative; potential CNS activity
8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate C17H23NO3 289.37 Ester (3-hydroxy-2-phenylpropanoate) Ester group may influence solubility
8-methyl-N-propyl-exo-8-azabicyclo[3.2.1]octan-3-amine C11H22N2 182.30 Methyl, propylamine Simplified amine; logP = 1.61 (predicted)

Analysis of Substituent Effects

Quinoline Carboxamide vs. Naphthamide (Target vs. ) The target’s quinoline carboxamide group introduces a larger aromatic system compared to the naphthamide in . The naphthamide derivative in demonstrated atypical antipathogenic activity, suggesting the target compound could share similar properties due to structural similarities.

Methylsulfonylamino vs. Simple Amines (Target vs. ) The methylsulfonylamino group in the target compound increases polarity and metabolic stability compared to the N-propylamine in . This could prolong the target’s half-life in vivo.

Ester vs. Carboxamide (Target vs. )

  • The ester group in is prone to hydrolysis, whereas the carboxamide in the target compound is more stable under physiological conditions.

Stereochemical Considerations

  • The target compound has one defined stereocenter , while analogs like (N-phenylethyl derivative) may have varying configurations, leading to divergent receptor interactions.

Physicochemical and Pharmacokinetic Trends

  • Molecular Weight : The target compound (504.6 g/mol) exceeds the Lipinski “Rule of Five” limit (500 g/mol), which may reduce oral bioavailability compared to smaller analogs like (182.3 g/mol).
  • Polarity : The hydroxypropyl and sulfonamide groups in the target enhance water solubility relative to the isopropyl alcohol derivative in .
  • Metabolic Stability : Sulfonamide groups (target) are less susceptible to oxidative metabolism than esters () or simple amines ().

Biological Activity

N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide, commonly known as Velusetrag , is a synthetic compound with significant biological activity, particularly as a selective 5-HT4 receptor agonist. This article delves into its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Velusetrag is characterized by the following structural features:

  • Molecular Formula : C25H36N4O5S
  • Molecular Weight : 504.64 g/mol
  • CAS Number : 866933-46-2

The compound has a complex bicyclic structure that contributes to its interaction with biological targets.

Velusetrag acts primarily as a 5-HT4 receptor agonist , which plays a crucial role in gastrointestinal motility and has implications in treating conditions such as gastroparesis. By stimulating these receptors, Velusetrag enhances peristalsis and accelerates gastric emptying, which can alleviate symptoms associated with delayed gastric emptying.

Pharmacological Studies

  • Clinical Trials : Velusetrag has been evaluated in Phase II clinical trials for the treatment of gastroparesis. These trials have demonstrated its potential efficacy in improving gastric motility and reducing symptoms related to this condition .
  • Comparative Studies : In research comparing various 5-HT4 receptor agonists, Velusetrag exhibited a favorable profile in terms of selectivity and potency, making it a candidate for further development in gastrointestinal disorders .

Case Studies

Several studies have highlighted the efficacy of Velusetrag:

  • Gastroparesis Treatment : A study indicated that patients treated with Velusetrag showed significant improvements in gastric emptying rates compared to placebo groups, supporting its use in clinical settings .
  • Adverse Effects Profile : The safety profile of Velusetrag was assessed in various trials, revealing manageable side effects primarily related to gastrointestinal disturbances, which are common among drugs targeting the 5-HT4 receptor .

Data Tables

Property Value
Molecular FormulaC25H36N4O5S
Molecular Weight504.64 g/mol
CAS Number866933-46-2
5-HT4 Receptor AgonismYes
Clinical Trial PhasePhase II

Q & A

Q. Q1: What are the key considerations for designing synthetic routes for this compound, given its bicyclo[3.2.1]octane and quinoline moieties?

A:

  • Core Challenges : The 8-azabicyclo[3.2.1]octane scaffold requires stereoselective synthesis to control the spatial arrangement of substituents (e.g., hydroxypropyl and methylsulfonylamino groups). Evidence from azabicyclo derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) highlights the use of ring-closing metathesis or Mannich cyclization for bicyclo formation .
  • Quinoline Functionalization : The 2-oxo-1-propan-2-ylquinoline-3-carboxamide group may involve Friedländer or Pfitzinger reactions, with careful optimization of reaction conditions (temperature, catalysts) to avoid side reactions .
  • Methodology : Use orthogonal protection strategies for reactive groups (e.g., hydroxyl, sulfonamide) during stepwise synthesis .

Q. Q2: How can researchers validate the structural identity and purity of this compound post-synthesis?

A:

  • Analytical Techniques :
    • HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% as per standards for similar azabicyclo compounds) .
    • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the bicyclo and quinoline regions .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₂₉H₃₉N₄O₅S) and detects impurities .
  • Reference Standards : Cross-validate with synthesized intermediates (e.g., isolated bicyclo[3.2.1]octane derivatives) .

Advanced Research Questions

Q. Q3: What experimental strategies are recommended to resolve contradictions in bioactivity data (e.g., inconsistent IC₅₀ values across assays)?

A:

  • Assay Optimization :
    • Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference in cellular assays .
    • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation) to confirm target engagement .
  • Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to identify outliers and assess reproducibility .

Q. Q4: How can structure-activity relationship (SAR) studies be systematically designed for this compound’s derivatives?

A:

  • Scaffold Modification :
    • Bicyclo Core : Replace the hydroxypropyl group with alternative substituents (e.g., fluorophenyl, methylsulfonyl) to evaluate steric/electronic effects on target binding .
    • Quinoline Modifications : Introduce halogens (e.g., Cl, F) at the 2-oxo position to enhance metabolic stability .
  • Methodology : Use combinatorial chemistry or parallel synthesis to generate derivatives, followed by high-throughput screening .

Q. Q5: What are the critical factors in optimizing reaction yields for large-scale synthesis of the bicyclo[3.2.1]octane intermediate?

A:

  • Process Chemistry :
    • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for cyclization efficiency .
    • Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side products (e.g., via Swern oxidation protocols) .
  • Yield Improvement : Monitor reaction kinetics (e.g., in situ FTIR) to identify rate-limiting steps .

Q. Q6: How should researchers address discrepancies in pharmacokinetic (PK) data between in vitro and in vivo models?

A:

  • PK Parameter Analysis :
    • Plasma Protein Binding : Use equilibrium dialysis to assess free drug concentration, which impacts bioavailability .
    • Metabolite Profiling : Employ LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) that alter PK profiles .
  • Species-Specific Factors : Compare rodent and human liver microsomes to predict interspecies variability .

Q. Q7: What safety protocols are essential for handling this compound, given its structural similarity to neuroactive azabicyclo derivatives?

A:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
    • First Aid : Immediate decontamination with water for skin contact and medical consultation for inhalation exposure .
  • Toxicology Screening : Conduct Ames tests and micronucleus assays to evaluate genotoxicity potential .

Methodological Recommendations

Q. Table 1: Key Analytical Parameters for Quality Control

ParameterTechniqueAcceptance CriteriaEvidence Source
PurityHPLC-UV≥95% (area normalization)
Stereochemical IntegrityChiral HPLC≥99% enantiomeric excess
Residual SolventsGC-MS≤500 ppm (ICH Q3C guidelines)

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
Des-methyl sulfonamide derivativeIncomplete sulfonylationOptimize reaction time/temperature
Ring-opened bicyclo intermediateAcidic hydrolysisUse anhydrous conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.